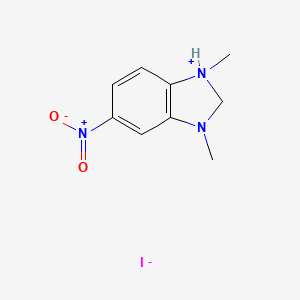
1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- is a heterocyclic aromatic organic compound It is characterized by the presence of a benzimidazole core structure, which is a fusion of benzene and imidazole rings, with additional ethenyl and ethenylthio substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of Ethenyl and Ethenylthio Groups: The ethenyl and ethenylthio substituents can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of suitable catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor the desired reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole core and the ethenylthio group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols, and other nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial, antiviral, and anticancer agents.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in studying enzyme inhibition and protein interactions due to its ability to bind to biological targets.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. The ethenyl and ethenylthio groups enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole: The parent compound without ethenyl and ethenylthio substituents.
2-(Ethenylthio)-1H-benzimidazole: Lacks the additional ethenyl group.
1H-Benzimidazole, 2-phenyl-: Substituted with a phenyl group instead of ethenyl and ethenylthio groups.
Uniqueness: 1H-Benzimidazole, 1-ethenyl-2-(ethenylthio)- is unique due to the presence of both ethenyl and ethenylthio groups, which confer distinct chemical properties and enhance its reactivity and binding affinity in various applications .
Propriétés
Numéro CAS |
53243-14-4 |
|---|---|
Formule moléculaire |
C11H10N2S |
Poids moléculaire |
202.28 g/mol |
Nom IUPAC |
1-ethenyl-2-ethenylsulfanylbenzimidazole |
InChI |
InChI=1S/C11H10N2S/c1-3-13-10-8-6-5-7-9(10)12-11(13)14-4-2/h3-8H,1-2H2 |
Clé InChI |
MAIOQASXPBJCMY-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C2=CC=CC=C2N=C1SC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol](/img/structure/B14654225.png)
![3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine](/img/structure/B14654239.png)




![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)







